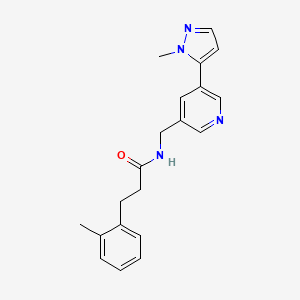

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide

Description

Properties

IUPAC Name |

3-(2-methylphenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-15-5-3-4-6-17(15)7-8-20(25)22-13-16-11-18(14-21-12-16)19-9-10-23-24(19)2/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKDNYHEDXJQIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

Pyridine ring functionalization: The pyridine ring can be functionalized at specific positions to introduce the desired substituents.

Coupling reactions: The pyrazole and pyridine rings can be coupled using reagents like palladium catalysts under controlled conditions.

Amide bond formation: The final step involves forming the amide bond between the pyridine derivative and the o-tolyl propanamide.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions could target the nitro groups if present.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Medicinal Chemistry

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide has been investigated for its potential as a therapeutic agent in various diseases:

- Antiviral Activity : Research indicates that derivatives of pyrazole compounds can inhibit viral replication, particularly in the context of hepatitis C and HIV. The compound's structure may allow it to interact with viral enzymes effectively, reducing their activity and replication rates .

- Anti-inflammatory Properties : The compound is also being studied for its anti-inflammatory effects, potentially acting on cyclooxygenase enzymes to mitigate inflammation . This could have applications in treating chronic inflammatory diseases.

Cancer Research

The compound's unique structural features may provide a basis for developing new anticancer agents:

- Mechanism of Action : Preliminary studies suggest that it may inhibit specific pathways involved in cancer cell proliferation. For instance, it could target kinases that are overactive in certain cancers, leading to reduced tumor growth .

Material Science

Beyond biological applications, this compound is being explored for use in advanced materials:

- Polymer Development : Its unique chemical structure allows it to be used as a building block for polymers with tailored properties, such as increased thermal stability and enhanced mechanical strength. This could lead to applications in coatings and composites.

Case Study 1: Antiviral Efficacy

A study conducted on pyrazole derivatives demonstrated significant antiviral activity against hepatitis C virus (HCV). The researchers synthesized various analogs, including this compound, and evaluated their efficacy through in vitro assays. The most active compounds showed IC50 values below 10 μM, indicating strong antiviral potential .

Case Study 2: Anti-Cancer Activity

In another study focusing on cancer cell lines, N-((5-(1-methyl-1H-pyrazol-5-y)pyridin-3-y)methyl)-3-(o-tolyl)propanamide was tested for its ability to inhibit cell proliferation. Results indicated a dose-dependent reduction in viability among treated cells compared to control groups, with a notable effect observed at concentrations as low as 5 μM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with pyrazole and pyridine rings can interact with enzymes or receptors, modulating their activity. This interaction might involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs from the evidence:

Functional Group Analysis

- Pyrazole-Pyridine Hybrid : The target’s 1-methylpyrazole and pyridine rings enable π-π stacking and hydrogen bonding, similar to elastase inhibitors but distinct from thiazole-oxadiazole derivatives .

- Ortho-Tolyl vs.

- Sulfur vs. Oxygen/Nitrogen Heterocycles : Compounds 7c–7f and P6/P10 incorporate sulfur atoms (thioethers, sulfanyl), which may improve binding to metal-containing enzymes or pesticidal targets . The target lacks sulfur, possibly limiting such interactions.

Pharmacological and Industrial Relevance

- Pesticidal Activity : The trifluoropropyl and difluorocyclopropyl groups in P6/P10 enhance stability against metabolic degradation, a feature absent in the target compound.

- Enzyme Inhibition : The elastase inhibitor’s methanesulfonyl group provides strong electron-withdrawing effects, critical for active-site binding. The target’s o-tolyl group may instead favor hydrophobic pocket interactions.

- Antimicrobial Potential: Compounds 7c–7f with thiazole-oxadiazole motifs exhibit structural similarities to known antimicrobial agents, whereas the target’s pyridine-pyrazole system aligns more with kinase inhibitors.

Biological Activity

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(o-tolyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, cancer treatment, and antimicrobial properties. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : 284.37 g/mol

- CAS Number : 2309340-77-8

The compound features a pyrazole ring, a pyridine moiety, and an o-tolyl group, which contribute to its unique biological properties.

The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the pyrazole and pyridine rings may enhance its ability to modulate biological processes effectively.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of pyrazole derivatives. For instance, a related compound demonstrated significant neurocytoprotective effects in SH-SY5Y cell models subjected to oxidative stress, indicating that similar derivatives may exhibit protective properties against neuronal damage due to ischemia or other stressors .

2. Anticancer Activity

This compound has been explored for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have shown that pyrazole derivatives can inhibit Aurora kinases, which are crucial in cancer cell division.

3. Antimicrobial Properties

The compound's potential antimicrobial activity has also been investigated. Pyrazole derivatives have shown varying degrees of antibacterial and antifungal activities against common pathogens. The minimum inhibitory concentration (MIC) values for related compounds suggest effective antibacterial action against strains like Staphylococcus aureus and Escherichia coli .

Case Study 1: Neuroprotective Activity

In a study focused on neuroprotective agents, a derivative similar to this compound exhibited significant antioxidant activity in vitro. The compound was tested in models of oxygen-glucose deprivation, leading to reduced infarct size in animal models . This suggests that modifications in the structure can enhance neuroprotective efficacy.

Case Study 2: Anticancer Efficacy

A series of pyrazole-based compounds were evaluated for their ability to inhibit cancer cell lines. One study reported that specific modifications led to enhanced inhibition of cell growth in breast cancer cells, with IC values significantly lower than those of standard chemotherapeutics . This highlights the potential of this compound as a candidate for further development.

Data Table: Biological Activities Overview

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the pyridine-pyrazole core and o-tolyl substituents. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns .

- HPLC/GC-MS : Quantify purity (>95%) and identify residual solvents or byproducts .

How can researchers design initial biological activity assays to evaluate this compound’s therapeutic potential?

Q. Basic

- Target selection : Prioritize kinases or enzymes structurally related to the pyrazole-pyridine scaffold (e.g., MAPK or PI3K pathways) .

- In vitro assays :

- Enzyme inhibition: Use fluorescence-based or radiometric assays (IC50 determination).

- Cell viability: Test against cancer cell lines (e.g., MTT assay) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-treated cells .

What computational methods are suitable for structure-activity relationship (SAR) studies of this compound?

Q. Advanced

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinase domains. Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the o-tolyl group .

- QSAR modeling : Train models with descriptors like logP, polar surface area, and electronic parameters (Hammett constants) to correlate structural features with bioactivity .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories (GROMACS/AMBER) .

How should researchers address discrepancies between in vitro potency and in vivo efficacy data?

Q. Advanced

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution via LC-MS/MS. Poor solubility or metabolic instability (e.g., CYP450-mediated degradation) may explain reduced in vivo activity .

- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility .

- Metabolite identification : Conduct hepatocyte incubation studies to identify active/inactive metabolites .

What strategies mitigate stereochemical challenges during synthesis, particularly for amide bond formation?

Q. Advanced

- Chiral auxiliaries : Employ Evans’ oxazolidinones or Ellman’s sulfinamides to control stereochemistry during propanamide synthesis .

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

- Analytical verification : Confirm enantiomeric excess via chiral HPLC or circular dichroism .

How can researchers validate target engagement and mechanism of action in cellular models?

Q. Advanced

- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .

- Knockdown/overexpression : Use siRNA or CRISPR to modulate putative targets and assess rescue of compound effects .

- Phosphoproteomics : Perform LC-MS-based profiling to identify downstream signaling changes .

What analytical workflows are recommended for resolving conflicting cytotoxicity data across cell lines?

Q. Advanced

- Dose-response validation : Re-test compounds in triplicate with standardized protocols (e.g., CellTiter-Glo) .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

- Transcriptomics : Compare gene expression profiles in sensitive vs. resistant cell lines (RNA-seq) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.